molecular formula C11H15BrO B7867259 1-Bromo-3-[(tert-butoxy)methyl]benzene

1-Bromo-3-[(tert-butoxy)methyl]benzene

Cat. No.: B7867259
M. Wt: 243.14 g/mol
InChI Key: VHQMJBMYCNCTDK-UHFFFAOYSA-N
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Description

1-Bromo-3-[(tert-butoxy)methyl]benzene is an organic compound with the molecular formula C11H15BrO It features a benzene ring substituted with a bromine atom at the 1-position and a [(tert-butoxy)methyl] group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(tert-butoxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(tert-butoxy)methyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(tert-butoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-[(tert-butoxy)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(tert-butoxy)methyl]benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The [(tert-butoxy)methyl] group can also undergo various transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

  • 1-Bromo-2-[(tert-butoxy)methyl]benzene
  • 1-Bromo-4-[(tert-butoxy)methyl]benzene
  • 1-Bromo-3-[(tert-butoxy)ethyl]benzene

Comparison: 1-Bromo-3-[(tert-butoxy)methyl]benzene is unique due to the specific positioning of the bromine and [(tert-butoxy)methyl] groups, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions .

Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxymethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQMJBMYCNCTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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